2-(4-fluorophenyl)-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide 2-(4-fluorophenyl)-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16353358
InChI: InChI=1S/C22H22FN3O2S/c1-15-20(29-22(24-15)17-4-6-18(23)7-5-17)21(27)25-19-8-2-16(3-9-19)14-26-10-12-28-13-11-26/h2-9H,10-14H2,1H3,(H,25,27)
SMILES:
Molecular Formula: C22H22FN3O2S
Molecular Weight: 411.5 g/mol

2-(4-fluorophenyl)-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC16353358

Molecular Formula: C22H22FN3O2S

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-fluorophenyl)-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide -

Specification

Molecular Formula C22H22FN3O2S
Molecular Weight 411.5 g/mol
IUPAC Name 2-(4-fluorophenyl)-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C22H22FN3O2S/c1-15-20(29-22(24-15)17-4-6-18(23)7-5-17)21(27)25-19-8-2-16(3-9-19)14-26-10-12-28-13-11-26/h2-9H,10-14H2,1H3,(H,25,27)
Standard InChI Key BJMYOBDNOYUWNU-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)CN4CCOCC4

Introduction

Molecular Formula and Weight

  • Molecular Formula: C20H20FN3O2S

  • Molecular Weight: Approximately 385.46 g/mol

Structural Features

This compound belongs to the thiazole class of heterocyclic compounds. Key structural elements include:

  • A thiazole core functionalized with a carboxamide group at the 5-position.

  • A 4-fluorophenyl group attached at the 2-position of the thiazole ring.

  • A methyl group at the 4-position of the thiazole ring.

  • A morpholinylmethyl-substituted phenyl group linked via an amide bond.

Synthesis

The synthesis of 2-(4-fluorophenyl)-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide typically involves:

  • Formation of the thiazole core: This is achieved through cyclization reactions involving appropriate precursors such as α-haloketones and thioureas.

  • Functionalization: Introduction of the fluorophenyl group at the 2-position and methylation at the 4-position.

  • Amide bond formation: Coupling of the thiazole derivative with a morpholinylmethyl-substituted aniline derivative using standard peptide coupling reagents like EDC or HATU.

Anticancer Potential

Compounds with a thiazole scaffold, particularly those functionalized with fluorophenyl groups, have been extensively studied for their anticancer properties. The presence of a morpholine moiety can enhance water solubility and improve interactions with biological targets such as kinases or DNA-binding proteins.

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria. The fluorine substitution may enhance binding affinity to bacterial enzymes.

ADME Profile

Preliminary in silico ADME (absorption, distribution, metabolism, excretion) studies suggest:

  • Good oral bioavailability due to moderate lipophilicity.

  • Potential for metabolic stability due to the electron-withdrawing fluorine atom.

Spectroscopic Characterization

To confirm the structure of this compound, various spectroscopic techniques are used:

  • NMR Spectroscopy:

    • ¹H NMR: Signals corresponding to aromatic protons, methyl group on thiazole, and morpholine protons.

    • ¹³C NMR: Peaks for carbon atoms in the thiazole ring, phenyl groups, and carboxamide moiety.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z ~385 confirming molecular weight.

  • Infrared (IR) Spectroscopy:

    • Characteristic amide (C=O) stretching around 1650 cm⁻¹.

    • Thiazole-related vibrations in the fingerprint region.

Research Applications

This compound holds promise for applications in:

  • Drug discovery programs targeting cancer or infectious diseases.

  • Structure-activity relationship (SAR) studies to optimize its pharmacological profile.

  • Molecular docking studies to identify potential protein targets.

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